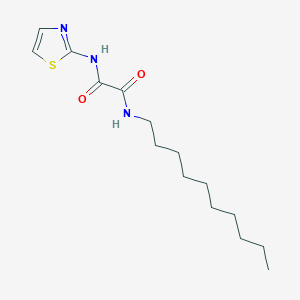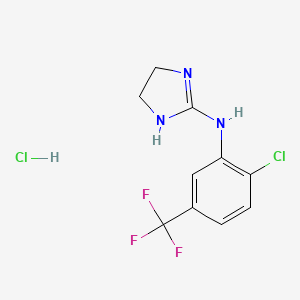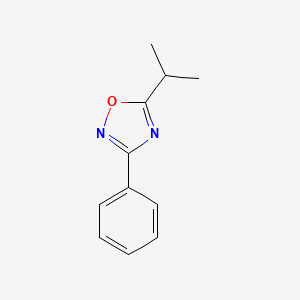
N-decyl-N'-(1,3-thiazol-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is a chemical compound with the molecular formula C15H27N3OS It is characterized by the presence of a thiazole ring, an ethanediamide backbone, and a decyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of decylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile for several hours.
Industrial Production Methods
Industrial production of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethanediamide backbone can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced ethanediamide derivatives.
Substitution: Substituted ethanediamide products with various functional groups.
Applications De Recherche Scientifique
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The decyl chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethanediamide backbone can form hydrogen bonds with biological molecules, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-dodecyl-N’-(1,3-thiazol-2-yl)ethanediamide
- N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide
- N-(1,3-thiazol-2-yl)-N’-(2,4,5-trichlorophenyl)ethanediamide
Uniqueness
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of a decyl chain, thiazole ring, and ethanediamide backbone. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H25N3O2S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-decyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C15H25N3O2S/c1-2-3-4-5-6-7-8-9-10-16-13(19)14(20)18-15-17-11-12-21-15/h11-12H,2-10H2,1H3,(H,16,19)(H,17,18,20) |
Clé InChI |
UXNURLCMZXPNMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995986.png)



![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)
![1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B11996013.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)
![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)

![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)

![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
